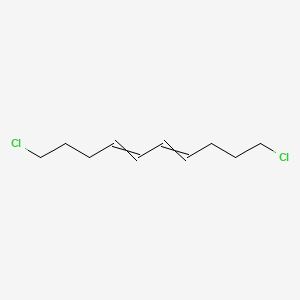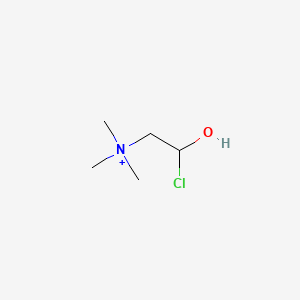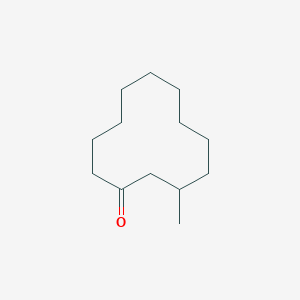![molecular formula C14H22O2S B14617566 Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- CAS No. 60891-79-4](/img/structure/B14617566.png)
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is an organic compound with the molecular formula C14H22O2S It is a derivative of benzene, where the benzene ring is substituted with a butyl group and a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- typically involves the sulfonylation of 1-butyl-4-tert-butylbenzene. The reaction can be carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-butyl-4-tert-butyl: A similar compound without the sulfonyl group.
Benzene, 1-(1,1-dimethylethyl)-4-ethyl: Another derivative with different alkyl substitutions.
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl: A compound with an ethenyl group instead of a butyl group.
Uniqueness
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60891-79-4 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
1-butyl-4-tert-butylsulfonylbenzene |
InChI |
InChI=1S/C14H22O2S/c1-5-6-7-12-8-10-13(11-9-12)17(15,16)14(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
WCOSFYRODOLJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


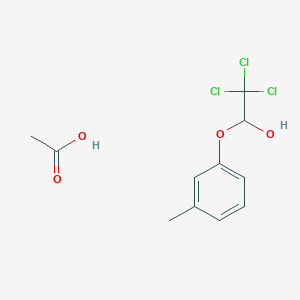
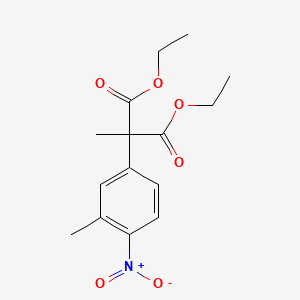
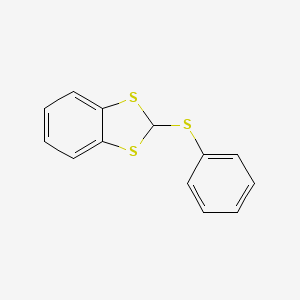
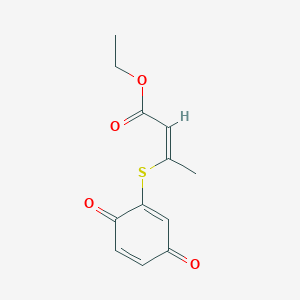
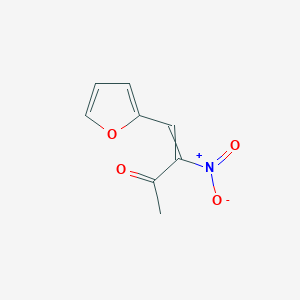
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
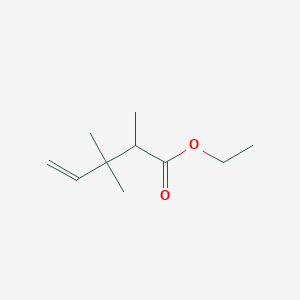
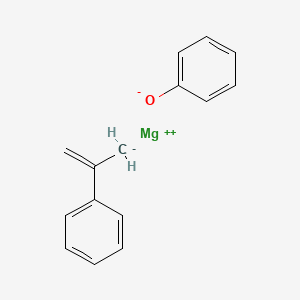
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)
